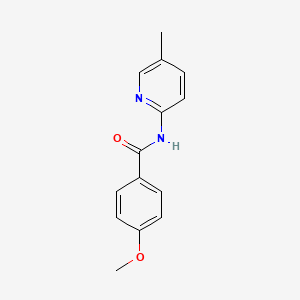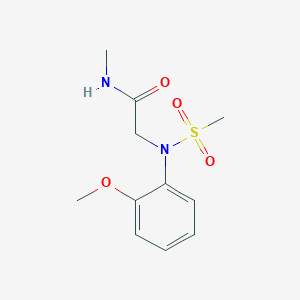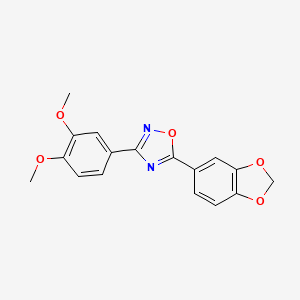![molecular formula C22H32N2O3 B5505177 4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is complex, involving multiple functional groups and a specific structure that allows for diverse reactions and applications. Its study involves synthesis techniques, structural analysis, and exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step processes, including ring-closing metathesis and radical cyclization. These methods afford bicyclic products from linear precursors, indicating a potential pathway for synthesizing complex structures like the one (Clive & Cheng, 2001). Additionally, a practical synthesis approach for related diazepane derivatives involves intramolecular cyclization, highlighting efficient strategies for assembling such frameworks (Gomi et al., 2012).
Molecular Structure Analysis
X-ray crystallography and other structural analyses reveal detailed insights into molecular geometry, including bond lengths, angles, and conformations. For compounds with similar complexity, crystal structure analysis plays a crucial role in understanding the spatial arrangement and interactions within the molecule (Moser et al., 2005).
Chemical Reactions and Properties
The compound's functionality suggests a range of chemical reactions it may undergo, including cycloadditions, which are prevalent in synthesizing heterocyclic compounds. For example, formal [4 + 1]-cycloadditions involving homopropargyl alcohols and diazo compounds offer a route to substituted tetrahydrofurans, indicating the compound's potential reactivity (Urabe et al., 2014).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. While specific data for this compound was not found, related research emphasizes the importance of structural elements in dictating these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the compound's specific configuration and substituents. Cycloaddition reactions, as well as reactions involving carbonyl ylides, provide insight into the compound's reactivity and potential transformations (Ibata et al., 1987).
Wissenschaftliche Forschungsanwendungen
Tandem Ring-Closing Metathesis–Radical Cyclization
Clive and Cheng (2001) discussed α,ω-(Phenylseleno) carbonyl compounds undergoing sequential ring-closing metathesis and radical cyclization to afford bicyclic products. This research provides insights into the synthesis pathways that could be relevant for compounds like the one , highlighting the potential for creating complex bicyclic structures (Clive & Cheng, 2001).
Porphyrazines with Annulated Diazepine Rings
Tarakanov et al. (2011) investigated the synthesis of porphyrazines with annulated diazepine rings, which could be structurally related to the compound . The study focused on the solvent effects on spectral properties, demonstrating the intricate chemical behavior of such compounds (Tarakanov et al., 2011).
Synthesis of Rofecoxib Analogs
Abdellatif et al. (2013) described the synthesis of new rofecoxib analogs with expected anti-inflammatory activity. This research could be relevant for understanding the synthetic pathways and potential applications of similar compounds (Abdellatif et al., 2013).
Metal Carbene Precursors for Isochromene Derivatives
Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. Their findings could provide a framework for understanding how similar compounds might act as intermediates in complex organic syntheses (Ren et al., 2017).
Neighboring Group Participation in Carbene Chemistry
Tomioka et al. (1985) studied the effect of neighboring carboxylate groups on arylcarbene reactivity, which could be relevant for understanding the reactivity and synthesis routes of the compound (Tomioka et al., 1985).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclobutyl-[4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-19(10-8-17)21(26)24-14-4-13-23(15-16-24)20(25)18-5-3-6-18/h7-10,18,27H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWLLKAUUUGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{[4-(Cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



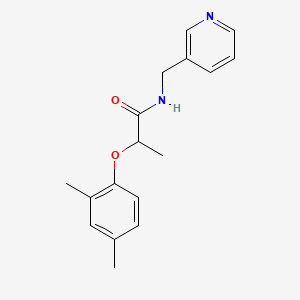
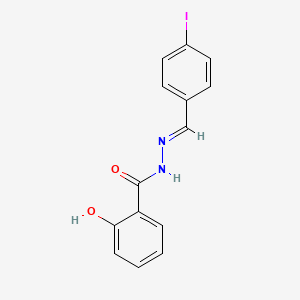

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
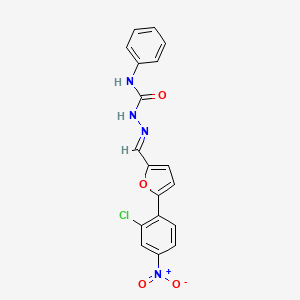
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
